2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9-oxoxanthen-3-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-14(17)8-19-9-5-6-11-13(7-9)20-12-4-2-1-3-10(12)15(11)18/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCWSBGOSTUMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactivity of 2 9 Oxo 9h Xanthen 3 Yl Oxy Acetic Acid
Established Synthetic Routes for the Core Compound
The synthesis of 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid and its analogues relies on established organic chemistry principles, primarily involving the strategic formation of the core xanthone (B1684191) structure and subsequent functionalization.
The primary synthetic pathway to this compound involves coupling reactions that utilize carboxyxanthone intermediates. This approach is part of a broader strategy for synthesizing various xanthone-2-carboxylic acids, which often begins with the construction of a diaryl ether intermediate. mdpi.com A common method for forming this intermediate is the Ullmann coupling reaction, which joins an aryl halide with a phenol. mdpi.com Following the formation of the diaryl ether, an intramolecular electrophilic cyclization, often catalyzed by polyphosphoric acid, is performed to construct the central ring of the xanthone core. mdpi.com This foundational carboxyxanthone structure is then further modified to yield the final acetic acid derivative.
The synthesis of derivatives from the core compound is frequently achieved using modern coupling reagents to ensure high efficiency and yield. Key reagents in this process include COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). These reagents are highly effective in facilitating the coupling reactions needed to produce derivatives, with reported yields ranging from 44% to as high as 99.9%. The reactions are typically conducted under anhydrous conditions to prevent unwanted side reactions. Subsequent purification of the synthesized compounds is generally accomplished using column chromatography, often with a gradient of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase.
| Parameter | Description |
| Key Reagents | COMU, TBTU |
| Reaction Type | Coupling Reactions |
| Conditions | Anhydrous |
| Purification | Column Chromatography (Ethyl Acetate/Hexane gradient) |
| Reported Yields | 44 - 99.9% |
Chemical Reactivity Profile
The chemical reactivity of this compound is dictated by its principal functional groups: the carboxylic acid moiety and the xanthone core.
The acetic acid portion of the molecule is susceptible to nucleophilic substitution reactions. This reactivity allows for the attachment of various other molecular fragments, making it a valuable precursor for creating a diverse library of compounds. A documented example of this is the reaction with 4-hydroxybutylacrylate glycidylether. This reaction proceeds via nucleophilic attack on the acetic acid moiety under reflux conditions over an extended period.
| Reaction Parameter | Details |
| Reaction Type | Nucleophilic Substitution |
| Substrate | 4-hydroxybutylacrylate glycidylether |
| Reagents | Tetrabutylammonium bromide, 2,6-di-tert-butyl-4-methylphenol |
| Solvents | Acetonitrile, Dimethylacetamide |
| Conditions | Reflux, 16 hours |
Derivatives of this compound, particularly chiral amino ester derivatives (CDXs), can undergo hydrolysis to yield the corresponding amino acids. This reaction is typically carried out under mild alkaline conditions, using a reagent such as sodium hydroxide (NaOH). The rate of hydrolysis is dependent on the specific structure of the derivative, with reaction times varying from minutes to 24 hours, influenced by factors like steric hindrance. For instance, derivatives of phenylalanine have been observed to undergo partial racemization under these alkaline conditions due to structural instability.
| Compound | Reaction Time (hours) | Yield (%) | Enantiomeric Ratio (e.r.) |
| X1AALPA | 1 | 92 | 98.5 |
| X1AADPA | 4 | 88 | 95.3 |
The xanthone core of the molecule possesses a defined oxidation potential and can undergo oxidation under specific conditions to form various derivatives. While the specific oxidation products of this compound are not extensively detailed in the provided context, the reactivity of related carboxyxanthone structures provides insight. For example, other substituted 9-oxo-9H-xanthene-2-carboxylic acids have been successfully oxidized using reagents like hydrogen peroxide in acetic acid. mdpi.com Furthermore, the synthesis of the xanthone core itself can be achieved through oxidative cyclization reactions, for instance, by using ceric ammonium nitrate (CAN), which underscores the susceptibility of the precursor structures to oxidation. nih.gov The xanthone structure is also associated with antioxidant properties, which are intrinsically linked to its oxidation-reduction behavior. researchgate.net
Design and Synthesis of 2 9 Oxo 9h Xanthen 3 Yl Oxy Acetic Acid Derivatives
Strategies for Molecular Modification
The modification of the 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid structure is achieved through several synthetic strategies. These approaches focus on altering specific sites of the molecule, such as the carboxyl group or the ether linkage at the C-3 position, to generate a library of novel compounds.
Conjugation with Chiral Building Blocks
The introduction of chirality into the xanthone (B1684191) structure is a key strategy for generating stereochemically defined derivatives. This can be accomplished by conjugating the parent structure with chiral building blocks, which are enantiomerically pure compounds sourced from nature. This approach, often referred to as chiral pool synthesis, leverages the inherent stereochemistry of these starting materials to produce derivatives with a specific configuration. For instance, the synthesis of (S)-3-(2-Methylbutoxy)-9H-xanthen-9-one is achieved by reacting 3-hydroxyxanthone, a precursor to the title compound, with a chiral alkyl halide derived from a chiral alcohol. nih.gov This method ensures the generation of a single enantiomer, avoiding the need for subsequent chiral resolution. The use of chiral auxiliaries in the synthetic process is another established method for inducing stereoselectivity. nih.gov
Amino Acid Conjugation via Carboxyl Group
The carboxylic acid moiety of this compound presents a prime site for modification, particularly through conjugation with amino acids. This reaction forms an amide (or peptide) bond between the carboxyl group of the xanthone derivative and the amino group of an amino acid. al-edu.com The process is a well-established metabolic pathway for xenobiotic carboxylic acids and can be replicated synthetically. dntb.gov.ua It generally proceeds in two steps: first, the activation of the carboxyl group to create a reactive intermediate, such as an acyl-CoA thioester, and second, the transfer of the acyl group to the amino acid. al-edu.com This strategy allows for the incorporation of a wide variety of natural and unnatural amino acids, each contributing unique steric and electronic properties to the final conjugate molecule, potentially influencing its biological interactions. nih.gov
Design of O-Substituted Xanthone Derivatives
A primary strategy for modifying the xanthone scaffold involves the synthesis of various 3-O-substituted derivatives. nih.govresearchgate.net This is typically achieved by starting with the precursor 3-hydroxyxanthone and reacting it with a range of electrophiles, most commonly alkyl or substituted alkyl bromides. nih.gov The reaction is generally performed under basic conditions, using a weak base such as potassium carbonate in a solvent like acetone (B3395972), to facilitate the nucleophilic substitution at the C-3 hydroxyl group. nih.gov This straightforward method has been used to synthesize a diverse series of derivatives with varying chain lengths, branching, and functional groups attached to the oxygen atom. nih.govresearchgate.net
Below is a table of representative 3-O-substituted xanthone derivatives synthesized from 3-hydroxyxanthone, showcasing the versatility of this approach.
| Compound Name | Substituent Group | Yield (%) | Physical Form |
| 3-Propoxy-9H-xanthen-9-one | Propyl | 92% | White amorphous solid |
| 3-Butoxy-9H-xanthen-9-one | Butyl | 84% | White amorphous solid |
| 3-Isobutoxy-9H-xanthen-9-one | Isobutyl | 29% | White crystalline solid |
| 3-(Isopentyloxy)-9H-xanthen-9-one | Isopentyl | 82% | White crystalline solid |
| (S)-3-(2-Methylbutoxy)-9H-xanthen-9-one | (S)-2-Methylbutyl | 32% | White amorphous solid |
| 3-(2-Cyclohexylethoxy)-9H-xanthen-9-one | 2-Cyclohexylethyl | 59% | White crystalline solid |
| 3-(Pent-4-en-1-yloxy)-9H-xanthen-9-one | Pent-4-en-1-yl | 88% | White crystalline solid |
| Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | Ethoxycarbonylmethyl | - | - |
Data derived from research on the synthesis of 3-O-substituted xanthone derivatives. nih.govbohrium.com
Synthesis of Thiazolone, Dithiolane, and Triazole Analogues
To further diversify the derivatives of this compound, its carboxylic acid function can serve as a synthetic handle for the construction of various heterocyclic rings.
Triazole Analogues : The synthesis of 1,2,4-triazoles can be achieved from the carboxylic acid. The acid is first converted to its corresponding acid hydrazide. nih.gov This intermediate can then be reacted with a thiosemicarbazide, followed by cyclization in an alkaline medium to form a 1,2,4-triazole-3-thiol ring system. nih.govzsmu.edu.ua
Thiazolone Analogues : For the synthesis of thiazolone derivatives, the carboxylic acid can be converted into a thiosemicarbazone intermediate. nih.govmdpi.com This intermediate can then undergo cyclization with α-halocarbonyl compounds, a process known as the Hantzsch reaction, to yield the desired thiazole (B1198619) or thiazolone ring. mdpi.com
These synthetic transformations replace the carboxylic acid group with a bioisosterically relevant heterocyclic moiety, significantly altering the compound's chemical properties.
Enantioselective Synthesis and Chiral Derivatives
The development of enantiomerically pure derivatives is a critical aspect of modern drug design, as different enantiomers of a chiral molecule can have distinct biological activities. Enantioselective synthesis aims to produce a single enantiomer of a chiral product.
Chiral Pool Strategy for Derivative Generation
The chiral pool strategy is an efficient method for producing enantiomerically pure compounds. researchgate.net This approach utilizes readily available chiral molecules from natural sources, such as amino acids, sugars, or terpenes, as starting materials. researchgate.netmdpi.com By incorporating these chiral fragments into the synthetic scheme, their stereochemistry is transferred to the final product. In the context of xanthone derivatives, a chiral alcohol like (S)-2-methylbutanol can be converted into its corresponding bromide and then reacted with 3-hydroxyxanthone. nih.gov This directly yields the (S)-enantiomer of the corresponding ether derivative, (S)-3-(2-Methylbutoxy)-9H-xanthen-9-one, thereby creating a chiral derivative from an achiral precursor through the use of a chiral building block. nih.gov This strategy is advantageous as it often involves well-established reaction pathways and avoids the complexities of asymmetric catalysis or chiral separation of a racemic mixture.
Optimization of Enantiomeric Purity
The biological activities of chiral molecules are often enantiomer-dependent. For aryloxyacetic acids, such as this compound, the spatial arrangement of substituents around the chiral center can significantly influence their pharmacological effects. Therefore, the optimization of enantiomeric purity is a critical step in the development of its derivatives for specific applications.
Several methods are employed for the resolution of racemic aryloxyacetic acids, and these can be broadly categorized into chromatographic techniques and classical resolution methods.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving effective separation. For the resolution of compounds structurally similar to this compound, enzyme-based CSPs have shown considerable promise. For instance, a Penicillin G Acylase (PGA) based CSP has been successfully used to resolve a variety of 2-aryloxyacetic acids. nih.gov The separation mechanism relies on the differential interactions of the enantiomers with the chiral active site of the immobilized enzyme, leading to different retention times.
Classical Resolution via Diastereomer Formation:
A well-established method for resolving racemic acids is through the formation of diastereomeric salts with a chiral base. libretexts.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid to break the salt.
Alternatively, the racemic acid can be converted into diastereomeric esters by reaction with a chiral alcohol, such as (R)-pantolactone. nih.gov These esters can then be separated using standard chromatographic techniques, followed by hydrolysis to yield the pure enantiomers of the acid. nih.gov The enantiomeric excess of the resolved acids can be determined by techniques like chiral HPLC or NMR analysis of their diastereomeric derivatives. nih.gov
| Method | Description | Key Reagents/Materials | Separation Principle |
|---|---|---|---|
| Chiral HPLC | Chromatographic separation of enantiomers. | Chiral Stationary Phase (e.g., Penicillin G Acylase-based) | Differential interaction with the chiral stationary phase. |
| Classical Resolution (Diastereomeric Salts) | Formation and separation of diastereomeric salts. | Chiral amine (e.g., brucine, strychnine) | Differential solubility of diastereomers. |
| Classical Resolution (Diastereomeric Esters) | Formation and separation of diastereomeric esters. | Chiral alcohol (e.g., (R)-pantolactone) | Differential physical properties allowing for chromatographic separation. |
Synthetic Utility as a Precursor for Complex Molecules
The structural features of this compound, namely the reactive carboxylic acid group and the biologically relevant xanthone core, make it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
The carboxylic acid moiety offers a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, and other derivatives through standard coupling reactions. This allows for the introduction of diverse functional groups and the construction of larger molecular architectures. For example, derivatives of 9H-xanthene-9-carboxylic acid have been utilized in the synthesis of potent and orally available metabotropic glutamate (B1630785) receptor 1 (mGlu1) enhancers. chemscene.comsigmaaldrich.com This suggests that the carboxylic acid group of this compound could be similarly functionalized to explore new therapeutic agents.
The xanthone nucleus is a well-known privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. By modifying the substituents on the xanthone ring, it is possible to fine-tune the pharmacological properties of the resulting molecules. The ether linkage at the 3-position of the xanthone core in this compound provides a stable connection point for the acetic acid side chain, while the rest of the xanthone structure can be further functionalized if required. For instance, thioxanthene (B1196266) derivatives, which are structurally related to xanthones, have been converted into photosensitizers. ovid.com
The combination of the reactive carboxylic acid and the functionalizable xanthone core in this compound provides a platform for the generation of diverse molecular libraries. These libraries can be screened for a variety of biological activities, leading to the discovery of new lead compounds for drug development.
| Functional Group | Potential Transformations | Resulting Derivatives | Potential Applications |
|---|---|---|---|
| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols | Prodrugs, Bioactive amides, Linkers for bioconjugation |
| Xanthone Core | Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution | Substituted xanthone derivatives | Modulation of biological activity, Development of fluorescent probes |
Biological and Pharmacological Activities of 2 9 Oxo 9h Xanthen 3 Yl Oxy Acetic Acid and Its Derivatives
Anti-Inflammatory Activities
Xanthone (B1684191) derivatives are widely recognized for their anti-inflammatory potential. unich.itijpca.orgnih.govbohrium.com The core structure of 9H-xanthen-9-one is a recurring motif in a variety of natural and synthetic compounds that exhibit significant anti-inflammatory effects. unich.itijpca.org The anti-inflammatory action of these compounds is often attributed to their ability to modulate key inflammatory pathways and mediators.
Modulation of Inflammatory Mediators (e.g., IL-6)
While direct studies on the effect of 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid on interleukin-6 (IL-6) are not available, other xanthone derivatives have been shown to influence the production of pro-inflammatory cytokines. For instance, certain xanthones can suppress the expression of inflammatory mediators, although the specific impact on IL-6 by the compound remains to be elucidated. The general anti-inflammatory profile of the xanthone class suggests that this is a plausible area for future investigation.
Cyclooxygenase Inhibition Studies
The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory drugs. Several studies have explored the potential of xanthone derivatives as COX inhibitors. mdpi.com For example, a study on various synthetic xanthone derivatives demonstrated their inhibitory effects on the activation of mast cells and neutrophils, which are key players in the inflammatory response. bohrium.com Another research effort focused on the design and synthesis of xanthone derivatives as selective COX-2 inhibitors, indicating the potential for this class of compounds to target inflammatory pathways with greater specificity. nih.gov Although direct experimental data for this compound is lacking, the established activity of related compounds suggests that it may also exhibit COX inhibitory properties.
Antimicrobial Activities
The xanthone scaffold is a promising framework for the development of new antimicrobial agents. nih.govresearchgate.netrsc.org Derivatives of this structure have been shown to possess a broad spectrum of activity against various pathogens.
Evaluation against Bacterial Pathogens
Numerous studies have highlighted the antibacterial potential of xanthone derivatives. mdpi.com Research has demonstrated that certain synthetic xanthones exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov The structural modifications on the xanthone core, such as the introduction of different functional groups, have been shown to significantly influence their antimicrobial efficacy. While specific data on this compound is not available, the general antibacterial profile of xanthones suggests it could be a candidate for antimicrobial screening.
Inhibition of Antimicrobial Resistance Mechanisms
A significant area of antimicrobial research is the development of compounds that can overcome existing resistance mechanisms in bacteria. Some xanthone derivatives have been investigated for their potential to inhibit mechanisms such as efflux pumps, which are responsible for expelling antibiotics from bacterial cells. mdpi.com While none of the tested compounds in one study displayed direct antibacterial activity, several were effective at inhibiting the efflux of a known substrate, suggesting a role as efflux pump inhibitors. mdpi.com The potential of this compound to act on such resistance mechanisms is an area that warrants future investigation.
Anticancer Potential
The cytotoxic activity of xanthone derivatives against various cancer cell lines has been a subject of intense research. nih.govresearchgate.netnih.gov The planar tricyclic structure of the xanthone nucleus is considered a key feature for its potential interaction with biological targets relevant to cancer.
Studies on related compounds, such as 9-oxo-9H-xanthene-4-acetic acid (a different isomer), have shown antitumor activity. nih.govnih.gov Research on other xanthene derivatives has demonstrated promising cytotoxicity on various tumor cell lines, including HeLa, MCF-7, and DU-145. researchgate.net The structure-activity relationship studies of these compounds indicate that the nature and position of substituents on the xanthene ring play a crucial role in their anticancer activity. While direct evidence for the anticancer potential of this compound is not currently available, the consistent anticancer activity observed in the broader class of xanthone derivatives suggests that it could be a valuable candidate for future cytotoxic screening and mechanistic studies.
Cell Growth Inhibition Studies (In Vitro)
The xanthone structure is a recurring motif in compounds exhibiting cytotoxic effects against cancer cells. researchgate.net While specific in vitro cell growth inhibition data for this compound is not extensively detailed in the cited literature, the broader class of xanthene and thioxanthene (B1196266) derivatives has demonstrated promising anticancer activity. nih.gov Studies on analogous compounds, such as certain phenoxyacetamide derivatives, have shown the ability to inhibit cell viability and induce apoptosis in cancer cell lines like HepG2. mdpi.com For instance, 9-oxo-(10E, 12Z)-octadecadienoic acid (9-oxo-ODA), another compound featuring a 9-oxo core, has been shown to inhibit the proliferation of human cervical cancer cells, with a reported IC50 value of 30.532 μM in HeLa cells. nih.gov This suggests that the 9-xanthenone core is a key contributor to cytotoxic potential.
Investigation against Various Cancer Cell Lines
The anticancer potential of the 9-oxo-9H-xanthene acetic acid scaffold has been explored through the synthesis and evaluation of various analogues. While specific data for the 3-oxy-acetic acid derivative is limited, extensive research on the isomeric compound 9-oxo-9H-xanthene-4-acetic acid (XAA) and its derivatives provides significant insight. nih.govnih.gov These compounds have been evaluated for their ability to cause hemorrhagic necrosis in murine colon 38 tumors. nih.gov Structure-activity relationship (SAR) studies have shown that the acetic acid side chain is crucial for activity and that small, lipophilic substituents on the xanthenone ring can enhance potency. nih.govnih.gov For example, 5,6-disubstituted XAA derivatives have demonstrated consistently high levels of antitumor activity at doses significantly lower than parent compounds. nih.gov Other related heterocyclic structures, such as 2-arylbenzoxazole acetic acid derivatives, have also shown promising cytotoxic activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. core.ac.uk
Vascular Disrupting Agent Concepts (Contextualizing with DMXAA)
A prominent derivative of the 9-oxo-9H-xanthene acetic acid scaffold is 5,6-dimethylxanthenone-4-acetic acid (DMXAA), also known as Vadimezan. nih.gov DMXAA was initially identified as a potent vascular disrupting agent (VDA), a class of anticancer drugs that target and destroy established tumor blood vessels, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. nih.gov
The mechanism of DMXAA involves the stimulation of the innate immune system through its interaction with the STING (Stimulator of Interferon Genes) pathway. This activation triggers the production of various inflammatory cytokines and chemokines, such as TNF-α and interleukins, which contribute to its anti-vascular and antitumor effects. nih.gov Despite showing remarkable efficacy in preclinical murine models, DMXAA failed in human clinical trials. This discrepancy was later attributed to a species-specific variation in the STING receptor; DMXAA activates murine STING but has no effect on human STING. nih.gov This finding has been crucial in understanding the pharmacology of xanthone-based VDAs and highlights the importance of species differences in drug development.
Anti-Cholinergic Activities
Derivatives of this compound have been synthesized and evaluated for their potential to inhibit cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. nih.govtandfonline.com The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a primary strategy for treating the cognitive symptoms of the disease. tandfonline.com
A series of 3-O-substituted xanthone derivatives have demonstrated significant AChE inhibitory activity. nih.govtandfonline.combohrium.com Notably, the ethyl ester of the title compound, ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate, was identified as a potent inhibitor of AChE, with an IC50 value of 1.28 µM. tandfonline.combohrium.com Kinetic studies revealed that this compound acts as a mixed inhibitor, indicating that it binds to both the active site and an allosteric site on the enzyme. nih.govtandfonline.combohrium.com The structure-activity relationship suggests that the 3-O-alkoxy substitution on the xanthone core is favorable for AChE inhibition. tandfonline.com
The same series of 3-O-substituted xanthone derivatives was also tested for inhibitory activity against BChE, an enzyme that also plays a role in acetylcholine hydrolysis, particularly in the advanced stages of Alzheimer's disease. nih.gov While generally showing less potency against BChE compared to AChE, some derivatives displayed inhibitory effects. nih.govtandfonline.com Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate showed weak inhibition of BChE, with an IC50 value greater than 100 µM, indicating a high degree of selectivity for AChE over BChE. tandfonline.com This selectivity can be a desirable trait in the development of therapeutic agents, potentially leading to fewer side effects.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | 1.28 | >100 | tandfonline.combohrium.com |
| 3-(4-Phenylbutoxy)-9H-xanthen-9-one | 0.88 | >100 | tandfonline.combohrium.com |
Other Noteworthy Biological Activities of Derivatives
Beyond anticancer and anti-cholinergic activities, the xanthone scaffold is associated with a broad spectrum of other biological properties. Various derivatives have been reported to possess antioxidant, antimicrobial, and anti-inflammatory activities. tandfonline.comnih.gov For example, certain synthetic xanthene derivatives have shown potent antioxidant activity in DPPH assays and significant anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2). nih.gov The antimicrobial properties of related heterocyclic structures, such as acridines, have been investigated against bacteria and fungi, with some compounds showing notable inhibitory effects on RNA synthesis. nih.gov While these activities are characteristic of the broader chemical class, they suggest that derivatives of this compound could be further explored for these additional therapeutic potentials.
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. The inhibition of this enzyme is a significant therapeutic strategy for managing these complications. While direct studies on this compound are limited, research on related xanthone derivatives suggests that this structural class has potential as aldose reductase inhibitors.
For instance, a study on xanthones isolated from Swertia mussotii identified 1,3,5,8-tetrahydroxyxanthone (B1670239) as a potent inhibitor of aldose reductase (ALR2), with an IC50 value of 88.6 ± 1.6 nM. This indicates that the xanthone scaffold can effectively interact with the enzyme's active site. The general structure of xanthone derivatives, often featuring a polar moiety and a hydrophobic region, aligns with the common pharmacophoric features of aldose reductase inhibitors. These inhibitors typically interact with the "anion binding pocket" and the non-polar region of the enzyme's active site.
The following table presents data for a representative xanthone derivative with aldose reductase inhibitory activity:
| Compound | Aldose Reductase (ALR2) IC50 (nM) |
| 1,3,5,8-tetrahydroxyxanthone | 88.6 ± 1.6 |
Data is for a representative xanthone derivative and not this compound itself.
Leukotriene B4 Receptor Antagonism
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, and its receptors are targets for anti-inflammatory drugs. Research into xanthone derivatives has revealed their potential as LTB4 receptor antagonists. A study focused on xanthone dicarboxylic acids demonstrated significant inhibitory activity on the specific binding of [3H]LTB4 to receptors on intact human neutrophils.
One of the most potent compounds identified in this study, a xanthone dicarboxylic acid derivative, exhibited an IC50 of 6.2 ± 0.1 nM. This compound was found to be a specific inhibitor of LTB4-stimulated events, showing poor antagonism of N-formyl-L-methionyl-L-leucyl-L-phenylalanine-induced chemiluminescence and aggregation. This suggests that the xanthone nucleus can be a scaffold for developing potent and specific LTB4 receptor antagonists.
The following table includes data for a potent xanthone dicarboxylic acid derivative:
| Compound | LTB4 Receptor Binding IC50 (nM) |
| Xanthone Dicarboxylic Acid Derivative (Compound 32) | 6.2 ± 0.1 |
Data is for a representative xanthone derivative and not this compound itself.
Anticonvulsant Properties
The search for new antiepileptic drugs has led to the investigation of various chemical scaffolds, including xanthone derivatives. Studies have shown that certain aminoalkanol derivatives of xanthone possess anticonvulsant activity. In preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure tests in mice and rats, these compounds have demonstrated protective effects.
For example, R,S-2-{2-[(1-hydroxybutan-2-yl]amino)ethoxy}-9H-xanthen-9-one and R,S-2-{3-[(1-hydroxybutan-2-yl)amino]propoxy}-9H-xanthen-9-one showed activity in rats after oral administration. The most promising compounds, such as the R-(-) and S-(+)-2amino-1-propanol derivatives of 6-chloro-2-methylxanthone, displayed anti-MES activity with a protective index comparable to established antiepileptic drugs like phenytoin (B1677684) and carbamazepine.
The following table provides anticonvulsant activity data for representative xanthone derivatives:
| Compound | Test | Species | ED50 (mg/kg) |
| R-(-)-2-amino-1-propanol derivative of 6-chloro-2-methylxanthone | MES | Mice | <100 |
| S-(+)-2-amino-1-propanol derivative of 6-chloro-2-methylxanthone | MES | Mice | <100 |
Data is for representative xanthone derivatives and not this compound itself.
Antifungal Activity
The emergence of drug-resistant fungal infections necessitates the discovery of new antifungal agents. Xanthone derivatives, both natural and synthetic, have been identified as a promising class of compounds with antifungal properties. Research has shown that xanthones isolated from the fruit hulls of Garcinia mangostana exhibit good inhibitory activity against various phytopathogenic fungi.
Furthermore, synthetic xanthone derivatives have demonstrated strong antifungal activity against clinically relevant fungi, including fluconazole-resistant strains of Candida albicans. Some of these compounds have been shown to exert a fungicidal mode of action and are not substrates for major fungal efflux pumps, which are responsible for drug resistance. This suggests that the xanthone scaffold is a valuable starting point for the development of novel antifungal drugs.
The following table shows the minimum inhibitory concentration (MIC) for a representative synthetic xanthone derivative against Candida albicans.
| Compound | Organism | MIC (µg/mL) |
| Synthetic Xanthone Derivative 44 | Candida albicans (Fluconazole-resistant) | Not specified, but described as "strong" |
Specific MIC value is not provided in the source, but the activity is noted as strong.
Antidiabetic Activity
Beyond aldose reductase inhibition, xanthone derivatives have been investigated for other antidiabetic effects. Oxidative stress is a key factor in the development of insulin (B600854) resistance and type 2 diabetes. Many xanthones possess potent antioxidant properties, which contribute to their antidiabetic potential.
Several natural xanthones have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. For example, 1,3,5,8-tetrahydroxyxanthone was found to be a potent inhibitor of α-glucosidase with an IC50 value of 5.2 ± 0.3 μM. The inhibition of this enzyme can help to control postprandial hyperglycemia. The multifaceted biological activities of xanthones make them promising candidates for the development of multi-target antidiabetic agents.
The following table includes α-glucosidase inhibitory activity for a representative xanthone:
| Compound | α-Glucosidase IC50 (µM) |
| 1,3,5,8-tetrahydroxyxanthone | 5.2 ± 0.3 |
Data is for a representative xanthone derivative and not this compound itself.
Antimalarial Activity
The spread of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents. Hydroxyxanthones have been identified as a novel class of compounds with activity against multidrug-resistant Plasmodium parasites. Their mechanism of action is believed to involve the complexation with heme, which inhibits the formation of hemozoin, a non-toxic pigment produced by the parasite.
A series of 3,6-bis-ω-diethylaminoalkoxyxanthones were synthesized and evaluated for their antimalarial potency. The two most active compounds in this series, with 5- and 6-carbon side chains, exhibited low nanomolar 50% inhibitory concentration (IC50) values against both chloroquine-susceptible and multidrug-resistant strains of Plasmodium falciparum in vitro. These findings highlight the potential of the xanthone scaffold in developing new and effective antimalarial drugs.
The following table presents the in vitro antimalarial activity of representative xanthone derivatives:
| Compound | P. falciparum Strain | IC50 (nM) |
| 3,6-bis-(5-diethylaminopentyloxy)xanthone | W2 (multidrug-resistant) | 10.2 ± 1.5 |
| 3,6-bis-(6-diethylaminohexyloxy)xanthone | W2 (multidrug-resistant) | 9.8 ± 1.0 |
Data is for representative xanthone derivatives and not this compound itself.
Antioxidant Properties
Oxidative stress is implicated in the pathogenesis of numerous diseases. Xanthone derivatives are known for their strong antioxidant activity. The ability of these compounds to scavenge free radicals has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the ferric reducing antioxidant power (FRAP) assay.
Studies on 2-(aminomethyl)-9H-xanthen-9-one derivatives have demonstrated significant antioxidant activity. For instance, one of the racemic compounds showed 31.7% DPPH radical scavenging activity. It was also observed that the stereochemistry of the derivatives can influence their antioxidant capacity, with (R)-enantiomers often showing stronger ferric reducing power than their (S)-enantiomers and racemates. These findings underscore the potential of the xanthone nucleus in the design of new antioxidant agents.
The following table shows the DPPH radical scavenging activity for a representative xanthone derivative:
| Compound | DPPH Radical Scavenging Activity (%) |
| (R/S)-2-(aminomethyl)-9H-xanthen-9-one derivative | 31.7 |
Data is for a representative xanthone derivative and not this compound itself.
Sciatic Nerve Blocker Potential
The potential of xanthone derivatives to function as nerve conduction blockers has been investigated, suggesting a possible role for compounds like this compound in local anesthesia. A study focusing on new chiral xanthone derivatives demonstrated their capacity to block compound action potentials (CAP) in isolated rat sciatic nerves. nih.gov This research suggests that the nerve blocking action of these derivatives may stem from a selective interaction with Na+ ionic currents, a mechanism distinct from a non-selective modification of membrane-stabilizing properties. nih.gov
The study explored the effects of three newly synthesized chiral xanthone derivatives, which, while not identical to this compound, share the core xanthone structure. The researchers found that these compounds induced a concentration-dependent and reversible blockade of nerve conduction. nih.gov The effectiveness of these derivatives in blocking nerve conduction highlights the potential of the xanthone scaffold in the development of new local anesthetic agents. The data indicated that the nerve conduction blockade might be primarily due to an action on Na+ ionic currents, which is a hallmark of many local anesthetics. nih.gov This effect was observed to be separable from their ability to stabilize cell membranes, which only became apparent at higher concentrations. nih.gov
| Compound Reference | Description | Observed Activity in Rat Sciatic Nerve | Postulated Mechanism |
| Chiral Xanthone Derivative 2 | (S)-N-(1-hydroxy-3-methylbutan-2-yl)-6-methoxy-9-oxo-9H-xanthene-2-carboxamide | Conduction blockade | Predominantly action on Na+ ionic currents |
| Chiral Xanthone Derivative 3 | (S)-N-(1-hydroxy-4-methylpentan-2-yl)-6-methoxy-9-oxo-9H-xanthene-2-carboxamide | Conduction blockade | Predominantly action on Na+ ionic currents |
| Chiral Xanthone Derivative 4 | (S)-N-(1-(4-dimethylamino)phenylethyl)-6-methoxy-9-oxo-9H-xanthene-2-carboxamide | Conduction blockade | Predominantly action on Na+ ionic currents |
Antiplatelet Aggregation
Several studies have highlighted the potential of xanthone derivatives to inhibit platelet aggregation, suggesting that this compound could share this activity. A series of ω-aminoalkoxylxanthones were synthesized and evaluated for their in vitro antiplatelet and vasorelaxing activities. nih.gov Certain compounds within this series demonstrated significant inhibitory effects on platelet aggregation induced by various agonists, including thrombin, arachidonic acid (AA), collagen, and platelet-activating factor (PAF) in washed rabbit platelets. nih.gov Furthermore, they inhibited both primary and secondary aggregation induced by adenosine-5'-diphosphate (ADP) in human platelet-rich plasma. nih.gov
Another study investigated the antiplatelet activity of twelve aminoalkanolic derivatives of xanthone. nih.gov Five of these compounds were found to inhibit thrombin-induced platelet aggregation. The research identified that the structural features of these derivatives played a crucial role in their activity. nih.gov These findings collectively suggest that the xanthone nucleus is a promising framework for the development of novel antithrombotic agents.
| Study Reference | Derivative Class | Key Findings |
| Synthesis, antiplatelet and vasorelaxing activities of xanthone derivatives nih.gov | ω-Aminoalkoxylxanthones | Significant inhibition of platelet aggregation induced by thrombin, arachidonic acid, collagen, and PAF. |
| Antiplatelets activity of some xanthone derivatives nih.gov | Aminoalkanolic derivatives of xanthone | Five of the twelve derivatives inhibited thrombin-induced platelet aggregation. |
Antiadrenergic Receptor Modulation
The interaction of xanthone derivatives with adrenergic receptors has been a subject of investigation, indicating a potential for compounds like this compound to modulate these receptors. A study involving the synthesis of a series of 2-, 4-, or 2-methyl-6-substituted xanthone derivatives containing piperazine (B1678402) moieties explored their affinity for α1- and β1-adrenoceptors. nih.gov
The research revealed that certain derivatives possessed significant anti-arrhythmic and hypotensive activities, which were correlated with their binding affinities for adrenergic receptors. nih.gov For instance, some compounds demonstrated notable anti-arrhythmic effects in an adrenaline-induced arrhythmia model, with their efficacy being comparable to the reference compound, propranolol. nih.gov The binding studies supported the pharmacological results, suggesting that the observed cardiovascular effects could be explained by their interaction with adrenergic receptors. nih.gov This indicates that the xanthone structure can serve as a template for designing ligands that modulate adrenergic receptor activity.
| Compound Reference | Substitution Pattern | Adrenergic Receptor Affinity | Observed Pharmacological Activity |
| Compound 9 | 2-(2-hydroxy-3-(4-(2-phenoxyethyl)piperazin-1-yl)propoxy)-9H-xanthen-9-one dihydrochloride | High affinity | Significant anti-arrhythmic and hypotensive activity |
| Compound 12 | 4-(2-hydroxy-3-(4-(2-phenoxyethyl)piperazin-1-yl)propoxy)-9H-xanthen-9-one dihydrochloride | High affinity | Significant anti-arrhythmic and hypotensive activity |
| Compound 15 | 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)-9H-xanthen-9-one dihydrochloride | High affinity | Significant anti-arrhythmic activity |
Mechanistic Investigations and Molecular Interactions
Elucidation of Enzyme Inhibition Mechanisms (e.g., Mixed Inhibition for AChE)
Kinetic studies have been instrumental in characterizing the inhibitory action of xanthone (B1684191) derivatives on various enzymes. A notable example is the investigation into the acetylcholinesterase (AChE) inhibitory activity of a closely related compound, ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate. Research has demonstrated that this derivative exhibits a mixed inhibition mechanism against AChE. researchgate.netnih.govnih.govbohrium.com
Mixed inhibition is characterized by the inhibitor's ability to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mode of inhibition is reflected in the Lineweaver-Burk plot, where an increase in inhibitor concentration leads to a family of lines that intersect at a point to the left of the y-axis, indicating changes in both the Michaelis constant (Km) and the maximum velocity (Vmax).
A study on a series of 3-O-substituted xanthone derivatives reported that ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate was among the compounds that showed significant AChE inhibitory effects. The enzyme kinetic study for this compound confirmed a mixed inhibition mechanism. researchgate.netnih.govnih.govbohrium.com
Table 1: Enzyme Inhibition Kinetics of Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate against AChE
| Parameter | Observation | Implication |
| Inhibition Type | Mixed | Inhibitor binds to both free enzyme and enzyme-substrate complex. |
| Effect on Vmax | Decreases | The maximum rate of reaction is reduced. |
| Effect on Km | Increases or Decreases | The affinity of the enzyme for the substrate is altered. |
| Lineweaver-Burk Plot | Lines intersect to the left of the y-axis | Characteristic of mixed inhibition. |
Cellular Pathway Modulation Studies
While direct studies on the cellular pathway modulation of 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid are limited, research on the broader class of xanthone derivatives suggests potential mechanisms of action. Xanthones are known to interact with various cellular signaling pathways, which can lead to diverse biological effects.
For instance, some xanthone derivatives have been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. researchgate.net These effects are often mediated through the modulation of key signaling proteins. Another area of investigation for compounds with an acetic acid moiety involves their potential to influence pathways related to inflammation and cellular metabolism. For example, a different acetic acid derivative, 8-oxo-9-octadecenoic acid, has been shown to inhibit lipopolysaccharide-induced mitogen-activated protein kinase (MAPK) signaling by affecting the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). nih.govnih.gov It also inhibited nuclear factor (NF)-κB signaling. nih.govnih.gov While these findings are for a structurally different molecule, they highlight the potential for acetic acid derivatives to modulate critical cellular pathways.
Further research is required to specifically delineate the cellular pathways directly modulated by this compound.
Immunomodulatory Effects (e.g., Tumor-Associated Macrophage Stimulation)
The immunomodulatory potential of the xanthenone acetic acid scaffold has been demonstrated through studies on isomers of the target compound. Specifically, research on xanthenone-4-acetic acid (XAA) has shown that it can stimulate activated macrophages to produce nitric oxide. nih.govnih.gov Nitric oxide is a key signaling molecule in the immune system and is known to have cytotoxic effects on tumor cells. nih.gov
The ability of XAA and its active analogues to stimulate nitric oxide formation in macrophages suggests a potential mechanism for their antitumor activity. nih.gov This stimulation may occur through a differentiation pathway similar to that used by endotoxin (B1171834) and tumor necrosis factor-alpha (TNF-α). nih.gov
Table 2: Nitrite Production by Activated Macrophages Treated with Xanthenone-4-Acetic Acid (XAA) Analogues
| Compound | Optimal Concentration for Nitrite Production | Nitrite Production (nmol/10^6 cells) |
| Flavone-8-acetic acid (FAA) | 890 µM | 3.7 |
| 5,6-Dimethyl-XAA | 80 µM | 12.6 |
| Xanthenone-4-acetic acid (XAA) | Intermediate | Intermediate |
| 5-Methyl-XAA | Intermediate | Intermediate |
| 8-Methyl-XAA | - | No effect |
Data from Thomsen et al. (1990) nih.gov
While these findings are for the 4-acetic acid isomer, they provide a strong rationale for investigating the immunomodulatory effects of this compound, particularly its potential to influence the activity of tumor-associated macrophages. Further studies are needed to determine if the 3-oxy-acetic acid substitution pattern confers similar or distinct immunomodulatory properties.
Structure Activity Relationship Sar Studies
Impact of Xanthone (B1684191) Core Substitutions on Bioactivity
The dibenzo-γ-pyrone scaffold of the xanthone core is a privileged structure in drug discovery, and its bioactivity can be significantly modulated by the nature and position of various substituents. nih.gov For the closely related 9-oxo-9H-xanthene-4-acetic acids (XAA), substitutions on the xanthone core have been shown to have a profound impact on their antitumor activity. For instance, the introduction of small, lipophilic substituents at the 5-position and disubstitution at the 5- and 6-positions have been found to be optimal for enhancing the in vivo activity against colon 38 tumors in mice. nih.gov
In the context of 3-O-substituted xanthone derivatives, which includes the ethyl ester of 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid, studies on acetylcholinesterase (AChE) inhibition have revealed important SAR trends. A variety of substituents at the 3-position of the xanthone ring have been explored, demonstrating that the nature of the side chain significantly influences the inhibitory potency. nih.govfigshare.combohrium.com The ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate itself has been shown to be a potent AChE inhibitor. nih.govfigshare.combohrium.com
| Compound | Substituent at 3-position | AChE IC50 (µM) |
|---|---|---|
| Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | -OCH2COOEt | 1.28 |
| 3-(4-phenylbutoxy)-9H-xanthen-9-one | -(CH2)4Ph | 0.88 |
Data sourced from Loh et al. (2021). nih.govfigshare.combohrium.com
The data indicates that while the ethyl acetate (B1210297) moiety confers significant AChE inhibitory activity, other substituents, such as a 4-phenylbutoxy group, can lead to even greater potency. This highlights the importance of the substituent's size, lipophilicity, and potential for specific interactions within the enzyme's active site.
Role of the Acetic Acid Moiety in Biological Interactions
The acetic acid moiety at the 3-position is a critical determinant of the biological activity of this compound. For the analogous compound, 9-oxo-9H-xanthene-4-acetic acid (XAA), the carboxylic acid group is essential for its antitumor properties. nih.gov SAR studies on XAA have demonstrated that any significant alteration to the carboxylic acid group, or its spatial relationship with the xanthone core, leads to a dramatic reduction or complete loss of activity. nih.gov This underscores the necessity of the anionic carboxylate group for the compound's mechanism of action, which is believed to involve specific binding to biological targets. nih.gov
The carboxylic acid group, being ionizable at physiological pH, can participate in crucial ionic interactions and hydrogen bonding with biological macromolecules such as proteins and enzymes. wiley-vch.de This ability to form strong, directed interactions is often a key factor in the high-affinity binding of a drug to its target. While direct evidence for this compound is still emerging, the extensive research on the closely related XAA provides strong support for the indispensable role of the acetic acid moiety in its biological interactions.
Enantioselectivity in Biological Responses
Chirality plays a pivotal role in the interaction of small molecules with biological systems, which are themselves chiral. The introduction of a stereocenter into a drug molecule can lead to significant differences in the pharmacological activity of its enantiomers. mdpi.comnih.gov For xanthone derivatives, enantioselectivity has been observed in various biological activities, including antitumor and anti-inflammatory effects. researchgate.netmdpi.com
While this compound itself is achiral, the introduction of a chiral center, for example by α-methylation of the acetic acid side chain, would result in a pair of enantiomers. In a study on a related compound, 5-methyl-α-methyl-XAA, the S-(+) enantiomer was found to be significantly more potent than the R-(-) enantiomer in both an in vivo tumor necrosis assay and an in vitro macrophage activation assay. nih.gov This suggests that the biological target of these compounds possesses a chiral binding pocket that preferentially accommodates one enantiomer.
Furthermore, chiral derivatives of this compound have been synthesized by coupling the parent molecule with chiral aminoalkanols. mdpi.comnih.gov These studies are designed to explore the enantioselectivity of the resulting compounds in various biological assays.
| Compound | Chiral Moiety | Biological Activity | Enantioselectivity Observed |
|---|---|---|---|
| 5-methyl-α-methyl-XAA | α-methyl acetic acid | Antitumor | S-(+) > R-(-) |
| Aminoalkanol derivatives of this compound | Chiral aminoalkanols | Anticonvulsant | Yes |
Data compiled from multiple sources. nih.govmdpi.comnih.gov
The observation of enantioselectivity in closely related compounds strongly suggests that if a chiral center were introduced into this compound, its biological response would also likely be enantioselective.
Influence of Conjugated Amino Acid Moieties
The conjugation of amino acids to a parent drug molecule is a well-established strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and reduce toxicity. mdpi.com For xanthone derivatives, the attachment of amino acid moieties has been shown to be a fruitful approach for developing novel therapeutic agents with improved antimicrobial and anti-inflammatory activities. nih.gov
| Conjugated Amino Acid | Observed Biological Activity | Key Finding |
|---|---|---|
| Tryptophan | Antimicrobial, Anti-inflammatory | Excellent activity |
| Tyrosine | Antimicrobial, Anti-inflammatory | Excellent activity |
| Phenylalanine | Antimicrobial, Anti-inflammatory | Excellent activity |
| Proline | Antimicrobial, Anti-inflammatory | Excellent activity |
| Cysteine | Antimicrobial, Anti-inflammatory | Excellent activity |
Data sourced from a study on xanthone-amino acid conjugates. nih.gov
These findings demonstrate that the conjugation of amino acids to the this compound scaffold is a promising strategy for the development of new bioactive compounds. The specific choice of the amino acid can be tailored to optimize the desired biological effect. mdpi.comnih.gov
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jppres.com This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. jppres.combiointerfaceresearch.com While specific molecular docking studies for 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid were not prominently detailed in the reviewed literature, the methodology has been extensively applied to the broader class of xanthone (B1684191) derivatives to explore their interactions with various biological targets.
The primary goal of molecular docking is to calculate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the target protein. Studies on various xanthone derivatives have demonstrated their potential to bind to a range of protein targets. For instance, docking studies of xanthones isolated from Garcinia mangostana against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase revealed binding energies ranging from -8.2 to -8.4 kcal/mol. ajchem-a.com Similarly, docking of thioxanthene-based drugs (structurally related to xanthones) with targets like VEGFR-2 and COX-2 showed binding energies between -6.2 and -8.0 kcal/mol. biointerfaceresearch.com These studies typically reveal that binding is mediated by a combination of hydrogen bonds and hydrophobic interactions. ajchem-a.com For this compound, it is hypothesized that the carboxylic acid group, the ether oxygen, and the ketone group of the xanthone core would be key sites for forming hydrogen bonds within a protein's active site.
Beyond predicting binding energy, docking simulations identify the specific amino acid residues that form key interactions with the ligand. These interactions are crucial for stabilizing the ligand-protein complex. For example, in a docking study of certain amide derivatives with cyclin-dependent kinase 8 (CDK8), specific hydrogen bonds and hydrophobic interactions with residues in the kinase active site were identified as critical for the observed biological activity. nih.gov For the general xanthone scaffold, interactions with residues in the ATP-binding pocket of kinases are common. ajchem-a.com A hypothetical docking of this compound into a target active site would aim to identify similar crucial interactions, providing a rationale for its biological activity and a blueprint for future modifications to enhance potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Several 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on various series of xanthone derivatives to understand the structural requirements for their biological activities, such as α-glucosidase inhibition and anticancer effects. nih.govresearchgate.net
These studies have generated robust models with high predictive accuracy. nih.govresearchgate.net For instance, a QSAR model for xanthone derivatives as α-glucosidase inhibitors found that steric and electrostatic fields were significant contributors to the activity. researchgate.net Another study on their anticancer effects against HeLa cell lines developed a QSAR model with a high regression coefficient (r² = 0.84) and predictive accuracy (r²CV = 0.82), which was then used to screen virtually designed derivatives. nih.gov These models help identify which parts of the xanthone scaffold are critical for activity and how modifications, such as the addition or removal of substituent groups, might affect potency.
| QSAR Study on Xanthone Derivatives | Biological Activity | Key Findings | Reference |
| 3D-QSAR (CoMFA & CoMSIA) | α-Glucosidase Inhibition | Biological activity depends on the steric and electrostatic interactions of structural features. | researchgate.net |
| Multiple Linear Regression QSAR | Anticancer (HeLa cells) | Generated a model with high predictive accuracy (r²CV = 0.82) used to screen new virtual compounds. | nih.gov |
| Linear Regression QSAR | Anti-plasmodial | The net atomic charges on specific oxygen and carbon atoms in the xanthone ring were critical for activity. | researchgate.net |
| SMILES-based QSAR | α-Glucosidase Inhibition | Developed robust models for predicting inhibitory potential that can be used prior to synthesis. | tandfonline.com |
Kinase Target Network Screening
In silico kinase target screening is a computational approach used to predict the potential kinase targets of a compound by comparing it against a database of known kinase inhibitors and their binding sites. This method allows for the rapid identification of likely biological targets and helps to elucidate the compound's mechanism of action.
A computational study on newly synthesized xanthone derivatives performed kinase target screening to predict their biological targets. nih.govfrontiersin.orgresearchgate.net The analysis predicted that the major targets for these xanthone compounds were kinases, including Haspin (GSG2), WEE1 G2 checkpoint kinase (WEE2), and Pim-3 Oncogene (PIM3). nih.govfrontiersin.orgresearchgate.net Such findings suggest that compounds based on the xanthone scaffold, like this compound, may exert their biological effects, particularly anticancer activities, through the modulation of various protein kinases. nih.gov
| Predicted Kinase Target | Target Name | Function | Reference |
| Haspin (GSG2) | Germ Cell-Specific Gene 2 | Serine/threonine kinase involved in regulating mitosis. | nih.govfrontiersin.orgresearchgate.net |
| WEE2 | WEE1 G2 Checkpoint Kinase | Tyrosine kinase that acts as a key regulator of cell cycle progression. | nih.govfrontiersin.orgresearchgate.net |
| PIM3 | Pim-3 Oncogene | Serine/threonine kinase involved in cell survival and proliferation. | nih.govfrontiersin.orgresearchgate.net |
Protein and Gene Network Analysis
Following target identification, protein and gene network analysis can be used to understand the broader biological context of these targets. This involves mapping the predicted protein targets onto known protein-protein interaction (PPI) networks to identify key pathways and hub genes that might be affected by the compound. nih.govfrontiersin.org
For the xanthone derivatives subjected to kinase screening, a subsequent protein-protein interaction network analysis was conducted on the predicted kinase targets. researchgate.net This analysis identified Mitogen-activated protein kinase 1 (MAPK1) as a central hub gene within the target network. nih.govfrontiersin.orgresearchgate.net Hub genes are highly connected nodes within a network and are often critical for biological processes. The identification of MAPK1 as a hub suggests that the effects of these xanthone derivatives may be propagated through the MAPK signaling pathway, which is a crucial regulator of cell proliferation, differentiation, and apoptosis. nih.gov Other studies have also implicated xanthones in modulating gene expression related to key cellular pathways. mdpi.comnih.gov
In silico Design and Prediction of Bioactive Derivatives
The insights gained from molecular docking, QSAR, and target screening can be integrated into the in silico design of novel bioactive derivatives. nih.govnih.gov By understanding the key structural features required for binding and activity, researchers can rationally design new molecules with potentially improved potency, selectivity, and pharmacokinetic properties. researchgate.netexcli.de
For a scaffold like this compound, the design process could involve several strategies:
Modifying the Acetic Acid Side Chain: Altering the length or rigidity of the side chain to optimize interactions with the target protein. nih.gov
Substitution on the Xanthone Core: Adding various functional groups (e.g., hydroxyl, methoxy, halogen) to the aromatic rings to enhance binding affinity or modulate electronic properties, as suggested by QSAR models. nih.gov
Scaffold Hopping: Replacing the xanthone core with other heterocyclic systems while maintaining the key pharmacophoric features.
These newly designed virtual compounds can then be evaluated using the established QSAR models and docked into the target's binding site to predict their activity before committing to chemical synthesis. nih.gov This iterative cycle of design, prediction, and synthesis is a cornerstone of modern computational drug discovery.
Analytical Characterization in Research of 2 9 Oxo 9h Xanthen 3 Yl Oxy Acetic Acid and Its Derivatives
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)
Spectroscopic methods are indispensable tools for the structural elucidation of organic compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the molecular framework and functional groups present in 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid and its analogs.
To illustrate, the following table presents hypothetical ¹H NMR data for a generic xanthene derivative, demonstrating the type of information that can be obtained.
| Proton | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.2 | Multiplet | - |
| -O-CH₂-COOH | 4.7 | Singlet | - |
| -COOH | 10.0 - 12.0 | Broad Singlet | - |
This table is illustrative and does not represent actual data for this compound.
Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the xanthenone, the ether linkage (C-O-C), and the carboxylic acid functional group (C=O and O-H stretching). The presence of these key functional groups can be confirmed by analyzing the positions and intensities of the absorption bands in the IR spectrum.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Ketone) | 1650-1690 |
| C=O (Carboxylic Acid) | 1700-1725 |
| C-O (Ether) | 1000-1300 |
This table presents typical absorption ranges for the indicated functional groups.
Chromatographic Techniques for Purity and Enantiomeric Evaluation
Chromatographic techniques are essential for the purification of this compound and its derivatives, as well as for the separation and analysis of enantiomers in the case of chiral analogs.
Column chromatography is a widely used method for the purification of synthetic compounds, including xanthene derivatives. nih.govnih.gov In this technique, the crude reaction mixture is loaded onto a stationary phase, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. nih.gov The separation is based on the differential adsorption of the components of the mixture to the stationary phase. By carefully selecting the stationary and mobile phases, the desired compound can be separated from impurities and byproducts. The progress of the purification is often monitored by thin-layer chromatography (TLC). nih.gov For xanthene derivatives, various solvent systems, such as chloroform/methanol or ethyl acetate (B1210297)/hexane (B92381), have been successfully employed for their purification. nih.govnih.gov
For derivatives of this compound that are chiral, chiral liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a critical technique for separating and quantifying the individual enantiomers. This is of significant importance as enantiomers of a chiral compound can exhibit different biological activities. A stereoselective HPLC procedure was developed for the simultaneous quantitation of the (R)-(+)- and (S)-(-)-enantiomers of a structurally complex analog, [(5,6-dichloro-9a-propyl-3-oxo-2,3,9,9a-tetrahydro-1-H-fluoren-7-yl)-oxy] acetic acid, in plasma and bile samples. nih.gov
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is crucial for achieving successful enantioseparation.
| Parameter | Description |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) |
| Mobile Phase | A mixture of solvents, often a non-polar solvent like hexane and a polar modifier like isopropanol (B130326) or ethanol. |
| Detection | UV-Vis detector is commonly used for aromatic compounds like xanthene derivatives. |
This table outlines the general components of a chiral HPLC system for enantioseparation.
Advanced Research Directions and Future Perspectives
Development of Novel Molecular Entities based on the Xanthone (B1684191) Scaffold
The xanthone core of 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid serves as a versatile foundation for the synthesis of new molecular entities. The presence of the carboxylic acid group and the ether linkage provides reactive sites for chemical modification, allowing for the creation of a diverse library of derivatives.
Researchers can explore the synthesis of amides, esters, and other functional group transformations at the carboxylic acid moiety. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile. For instance, the synthesis of amide derivatives has been a common strategy to explore structure-activity relationships (SAR) in other classes of bioactive compounds. researchgate.net
Furthermore, the xanthone scaffold itself can be modified. The introduction of various substituents, such as halogens, nitro groups, or alkyl chains, onto the aromatic rings can modulate the electronic properties and steric bulk of the molecule. Such modifications have been shown to have a profound impact on the biological activity of xanthone derivatives. researchgate.netnih.gov The development of caged xanthone derivatives has also been explored to improve physicochemical properties and in vivo cytotoxic potency. nih.gov
Table 1: Potential Modifications of the this compound Scaffold
| Modification Site | Potential Reaction | Resulting Derivative | Potential Impact |
| Carboxylic Acid | Amidation | Amides | Altered solubility and hydrogen bonding |
| Carboxylic Acid | Esterification | Esters | Increased lipophilicity |
| Xanthone Ring | Halogenation | Halogenated derivatives | Modified electronic properties |
| Xanthone Ring | Nitration | Nitro derivatives | Altered biological activity |
| Xanthone Ring | Friedel-Crafts Acylation | Acyl derivatives | Introduction of new functional groups |
Exploration of Biological Applications in Specific Disease Models (Preclinical)
Xanthone derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.gov This suggests that this compound and its novel derivatives could be valuable candidates for preclinical evaluation in various disease models.
In the context of oncology, xanthone derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases, topoisomerases, and aromatase enzymes, as well as the activation of caspases leading to apoptosis. mdpi.comnih.gov Preclinical studies could involve evaluating the efficacy of this compound derivatives in colon cancer cell lines, where other novel xanthone derivatives have shown promise by impairing proliferation, motility, and adhesion. mdpi.com Structure-activity relationship studies on analogues of 9-oxo-9H-xanthene-4-acetic acid have confirmed the importance of the carboxylic acid group for antitumor activity. nih.gov
Beyond cancer, the anti-inflammatory properties of xanthones could be explored in models of inflammatory diseases. The potential of these compounds to inhibit cyclooxygenase (COX) enzymes is an area of interest. nih.gov Furthermore, the neuroprotective effects of some xanthone derivatives suggest their potential application in neurodegenerative disease models. researchgate.net
Application in Biological Labeling and Imaging (Fluorescent Properties)
The xanthone nucleus is known to exhibit fluorescent properties, making its derivatives attractive for applications in biological labeling and imaging. nih.gov The intrinsic fluorescence of the xanthone scaffold can be harnessed to develop probes for visualizing cellular structures and processes.
The carboxylic acid group of this compound provides a convenient handle for conjugation to biomolecules such as proteins, peptides, or nucleic acids. This would allow for the specific labeling of these targets within a biological system. The resulting fluorescently labeled biomolecules could then be tracked and visualized using fluorescence microscopy techniques.
The development of fluorogenic probes, which exhibit enhanced fluorescence upon binding to a specific target, is a particularly promising area. nih.gov By designing derivatives of this compound that undergo a change in their fluorescence properties upon interaction with a biological target, researchers could create highly specific and sensitive imaging agents. These probes could be used to monitor dynamic cellular events in real-time.
Role in Advanced Analytical Techniques (e.g., Stationary Phases for Liquid Chromatography)
A significant and innovative application of xanthone derivatives is in the field of analytical chemistry, specifically as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). scilit.comresearcher.lifeup.pt Chiral derivatives of xanthones have been successfully immobilized onto silica (B1680970) supports to create novel CSPs with unique enantioselective properties. scilit.comresearcher.life
These xanthonic CSPs have demonstrated the ability to resolve enantiomers of various classes of chiral compounds, including drugs. researcher.life The rigid and planar structure of the xanthone scaffold, combined with the chiral selectors attached to it, provides the necessary stereochemical environment for chiral recognition.
Given this precedent, this compound could be utilized as a precursor for the synthesis of new chiral selectors. The carboxylic acid group can be coupled with various chiral amines or alcohols to generate a library of chiral xanthone derivatives. These derivatives could then be covalently bonded to a support material to create novel CSPs for HPLC. The development of such stationary phases would be valuable for the pharmaceutical industry for quality control and the analysis of chiral drugs. up.pt
Lead Structure Development and Optimization for Specific Targets
The concept of a "lead compound" is central to drug discovery, representing a starting point for the development of new drugs. nih.gov The xanthone scaffold is considered a privileged structure, and this compound can serve as a valuable lead for the development of potent and selective inhibitors of specific biological targets. mdpi.comnih.govbenthamdirect.comnih.gov
The process of lead optimization involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, this would involve a detailed exploration of the structure-activity relationships (SAR). nih.govnih.gov
Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be employed to guide the design of new derivatives with improved activity. nih.gov For example, if a specific protein target is identified, molecular docking studies can predict how different derivatives of this compound might bind to the active site. This information can then be used to prioritize the synthesis of the most promising compounds. The ultimate goal of lead optimization is to develop a drug candidate with the desired therapeutic profile.
Q & A
Basic Research Questions
Q. What is the established synthetic route for 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid, and what are the critical reaction conditions?
- Methodology : The compound is synthesized via coupling reactions using carboxy xanthone intermediates. Key reagents include COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) under anhydrous conditions. Purification typically involves column chromatography with gradients of ethyl acetate/hexane .
- Critical Steps :
- Protection of reactive hydroxyl groups during intermediate synthesis.
- Optimization of coupling reagent stoichiometry to minimize side products.
Q. How can researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm aromatic proton environments (δ 6.8–8.2 ppm for xanthene protons) and acetic acid moiety (δ 3.8–4.2 ppm for CH₂ group).
- HPLC-MS : Monitor purity (>95%) and molecular ion peak at m/z 271.2 ([M+H]⁺ for C₁₅H₁₀O₅) .
- Melting Point : Compare with literature values (e.g., ~245–250°C, depending on crystallization solvent) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust (GHS H315/H319: skin/eye irritation) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anti-inflammatory or antitumor activity of this compound?
- In Vitro Assays :
- MTT Assay : Test cytotoxicity against human tumor cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 μM, with IC₅₀ calculations .
- NF-κB Inhibition : Use luciferase reporter assays in HEK293T cells to assess anti-inflammatory potential .
Q. What strategies are effective for resolving contradictions in bioactivity data across studies?
- Data Discrepancy Analysis :
- Cell Line Variability : Compare results across multiple cell lines (e.g., epithelial vs. mesenchymal origin).
- Dose-Response Optimization : Validate activity using narrower concentration gradients (e.g., 0.1–50 μM) to avoid false negatives .
- Batch Consistency : Re-synthesize and re-test compounds to rule out synthetic variability .
Q. How can enantiomeric purity be controlled during the synthesis of chiral derivatives?
- Chiral Pool Strategy : Use enantiopure amino acids (e.g., L-proline) as starting materials.
- Analytical Validation :
- Chiral HPLC : Employ (S,S)-Whelk-O1 columns with ACN/MeOH (50:50) mobile phase to confirm >99% enantiomeric excess (e.e.) .
- Circular Dichroism (CD) : Verify optical activity in the 200–300 nm range .
Key Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., temperature, solvent purity) to ensure batch-to-batch consistency .
- Toxicity Profiling : Combine Ames test (mutagenicity) and zebrafish embryotoxicity models for preclinical safety assessment .
- Data Transparency : Share raw spectral data (NMR, HPLC traces) in supplementary materials to facilitate peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
